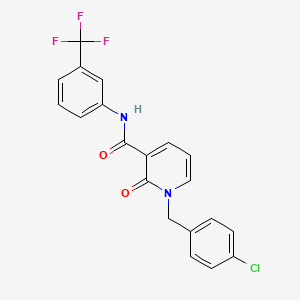

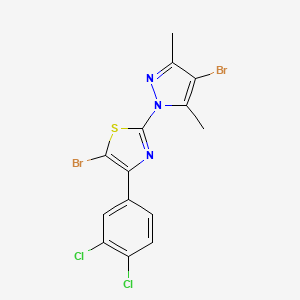

![molecular formula C16H8Cl2N2O B2707098 1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1993136-57-4](/img/structure/B2707098.png)

1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

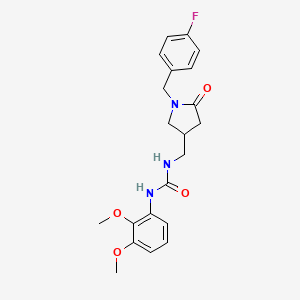

1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C16H8Cl2N2O and its molecular weight is 315.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Indole Synthesis

The indole structure is a crucial framework in many natural products and pharmaceuticals. Research on indole synthesis has led to the development of numerous methods, aiming to improve efficiency, selectivity, and environmental impact. A comprehensive review of indole synthesis methods presents a classification system for these approaches, highlighting the significance of indole derivatives in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Chlorophenols in the Environment

Chlorophenols, such as 2,4-dichlorophenol, are environmental contaminants originating from industrial activities, including the production of pesticides and disinfection processes. These compounds are known for their toxicity and potential to form more hazardous substances, like dioxins, under certain conditions. Studies focusing on the environmental impact, behavior, and remediation of chlorophenols emphasize the need for effective management and treatment strategies to mitigate their presence in ecosystems (Peng et al., 2016).

Phosphonic Acids

While not directly related to the queried compound, phosphonic acids share the characteristic of containing a carbon-phosphorus (C-P) bond, analogous to the carbon-nitrile (C≡N) functionality in terms of being a functional group attached to a carbon atom. Phosphonic acids are utilized across various fields, from medicinal chemistry, where they serve as bioisosteres for phosphates, to materials science for surface functionalization. The synthesis and application of phosphonic acids demonstrate the broad utility of incorporating specific functional groups into molecules for achieving desired properties and activities (Sevrain et al., 2017).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile is the enzyme Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene .

Mode of Action

1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile interacts with its target, Phytoene Desaturase, by inhibiting its function . This inhibition disrupts the carotenogenic pathway, preventing the conversion of phytoene to β-carotene .

Biochemical Pathways

The compound 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile affects the carotenogenic pathway . By inhibiting Phytoene Desaturase, it prevents the conversion of phytoene to β-carotene, disrupting the production of carotenoids . Carotenoids play a crucial role in photosynthesis, and their disruption can lead to bleaching effects .

Result of Action

The inhibition of Phytoene Desaturase by 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile leads to a disruption in the production of carotenoids . This can result in bleaching effects, as carotenoids play a crucial role in photosynthesis .

Analyse Biochimique

Cellular Effects

. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could explore any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

1-(2,4-dichlorobenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O/c17-11-5-6-13(14(18)7-11)16(21)20-9-10(8-19)12-3-1-2-4-15(12)20/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYXNZVLLAQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)